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The table below summarizes key studies that provide experimental data and methodologies relevant to

fenarimol's toxicology and drug repurposing.

Study Focus
In Vitro System
/ Assay

In Vivo Model /
Toxicokinetic
Approach

Key Quantitative
Findings

Reference
/ Year

Developmental
Toxicity & Risk
Assessment

Mouse
embryonic stem

cell (ES-D3)
differentiation

assay [1]

PBTK-RD in Rats
& Humans: A
minimal PBTK
model for reverse

dosimetry [2] [1].

Predicted rat oral dose:
36.46 mg/kg (compared

to in vivo BMD10 of 22.8
mg/kg). Derived

Chemical-Specific
Adjustment Factors

(CSAFs) for risk
assessment [2] [1].

(Bhateria et
al., 2024)

[2] [1]

Drug
Repurposing for
Chagas Disease

T. cruzi
(Tulahuen strain)

amastigote assay
[3]

Subchronic mouse
model of

established T. cruzi
infection [3].

Curative activity with
once-daily oral dosing:

compound 6 at 20
mg/kg and compound

(S)-7 at 10 mg/kg for 20
days [3].

(Sykes et
al., 2013)

[3]
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Study Focus
In Vitro System
/ Assay

In Vivo Model /
Toxicokinetic
Approach

Key Quantitative
Findings

Reference
/ Year

Drug
Repurposing for
Mycetoma

M. mycetomatis
metabolic

inhibition assay
[4] [5]

Galleria mellonella
(wax moth) larval

survival model [4]
[5].

22 of 185 analogues
showed potent in vitro

activity (MIC50 < 9 μM).
In vivo efficacy

correlated with lower
lipophilicity (LogD < 2.5)

[4] [5].

(Duong et
al., 2025)

[4] [5]

Endocrine
Disruption

MCF-7 cell

proliferation
assay

(estrogenicity
and aromatase

inhibition) [6]

Uterotrophic assay

in ovariectomized
female rats [6].

Induced increased
uterine weight in vivo.
Dual in vitro effect:

aromatase inhibitor at
low concentrations and

estrogenic at higher
concentrations [6].

(Andersen

et al., 2006)
[6]

Detailed Experimental Protocols

Here is a deeper dive into the methodologies from the key studies.

Developmental Toxicity Assessment (PBTK-RD Approach) [2] [1]

This study provides a robust protocol for replacing animal testing with in vitro and in silico methods.

In Vitro Protocol:
Cell Line: Mouse embryonic stem cell line D3 (ES-D3).
Assay: Embryonic Stem Cell Test (EST). The key endpoint is the inhibition of ES-D3 cell

differentiation into contracting cardiomyocytes.
Procedure: ES-D3 cells are cultured to form embroid bodies and monitored for spontaneous

differentiation. Test chemicals are added to the culture medium, and the impact on cell viability
(using 3T3 fibroblasts) and differentiation is measured.

PBTK Modeling & Reverse Dosimetry Protocol:
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Model Structure: A minimal PBTK model is constructed with compartments for plasma

(central), liver (metabolizing), and peripheral tissues.
Input Parameters: The model is parameterized with fenarimol-specific data: physicochemical

properties (LogP, pKa), plasma protein binding, and in vitro hepatic metabolic clearance.
Reverse Dosimetry: The in vitro concentration that caused 50% inhibition of differentiation

(IC50) in the EST is entered into the model. The model then works backward to calculate the
equivalent external oral dose that would result in that target tissue concentration in a living rat

or human.

Anti-Trypanosomal Drug Candidate Evaluation [3]

This study outlines a standard preclinical drug discovery pipeline.

In Vitro Screening Cascade:
Primary Screen: Inhibition of T. cruzi (Tulahuen strain) amastigotes. Compounds must meet a

potency gate of IC50 ≤ 30 nM to progress.
Counterscreen: Cytotoxicity assay in mammalian L6 cells (rat skeletal muscle myoblasts) to

determine selectivity index.
ADME Profiling: Includes measurement of LogD (pH 7.4), kinetic solubility, predicted hepatic

clearance in human liver microsomes, and inhibition of cytochrome P450 CYP3A4.
In Vivo Efficacy Protocol:

Animal Model: Mouse model of established T. cruzi infection.
Dosing: Once-daily oral administration of the lead compound for 20 days.

Endpoint: Assessment of parasitological cure using PCR confirmation after treatment and
immunosuppressive challenges.

PBTK Modeling Workflow for IVIVE

The following diagram illustrates the logical workflow of using a PBTK model for reverse dosimetry, as

demonstrated in the developmental toxicity study [2] [1].

Key Insights for Researchers

PBTK for 3Rs: The PBTK-RD approach is a powerful tool for adhering to the 3Rs principle
(Replacement, Reduction, and Refinement of animal testing) in toxicology [2] [1].
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Scaffold Hoping is Fruitful: The fenarimol chemical structure is a versatile scaffold. Scaffold
hopping—making strategic changes to the core structure—has successfully generated potent non-
azole leads for neglected diseases with improved efficacy and safety profiles [3].

Mind the Lipophilicity: In antifungal drug discovery, the physicochemical property LogD is a critical
success factor. For the fenarimol series in the mycetoma model, a LogD < 2.5 was a key predictor of

better in vivo efficacy, likely due to improved penetration into fungal grains [4] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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in-vivo-correlation-pbtk]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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